n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide
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Overview
Description
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide is a compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide typically involves the reaction of appropriate amines with benzoxazine derivatives. One common method involves the reaction of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to modulate protein-protein interactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
- 2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid
Uniqueness
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide stands out due to its unique structural features and versatile reactivity.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)12(16)13-8-3-4-10-9(5-8)14-11(15)6-17-10/h3-5,7H,6H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
GCLASFIAVTZIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
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